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molecular formula C13H11ClN2O B3345825 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole CAS No. 111380-52-0

1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole

Cat. No. B3345825
M. Wt: 246.69 g/mol
InChI Key: NQMPMCRAKSIOLR-UHFFFAOYSA-N
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Patent
US04870180

Procedure details

7 g of 1,2-dihydro-8-methoxy-4-methyl-1-oxo-5H-pyrido(4,3-b)indole is heated in 200 ml of phosphorus oxychloride at reflux for 3 days and the excess of oxychloride is evaporated off under reduced pressure. The residue is taken up in 100 ml of boiling water, the mixture is heated to boiling point for 3 minutes and filtered. The filtrate is alkalized cold with ammonia and the precipitate formed is separated, dried, then recrystallized from acetonitrile, giving 5.8 g of yellow micro-crystalls.
Name
1,2-dihydro-8-methoxy-4-methyl-1-oxo-5H-pyrido(4,3-b)indole
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]2[NH:8][C:7]3[C:12]([CH3:17])=[CH:13][NH:14][C:15](=O)[C:6]=3[C:5]=2[CH:4]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:15]1[C:6]2[C:5]3[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=[CH:10][C:9]=3[NH:8][C:7]=2[C:12]([CH3:17])=[CH:13][N:14]=1

Inputs

Step One
Name
1,2-dihydro-8-methoxy-4-methyl-1-oxo-5H-pyrido(4,3-b)indole
Quantity
7 g
Type
reactant
Smiles
COC1=CC=2C3=C(NC2C=C1)C(=CNC3=O)C
Name
Quantity
200 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
the excess of oxychloride is evaporated off under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
CUSTOM
Type
CUSTOM
Details
for 3 minutes
Duration
3 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
giving 5.8 g of yellow micro-crystalls

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=2NC=3C=CC(=CC3C21)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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